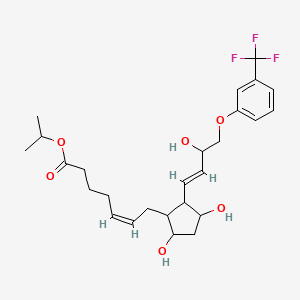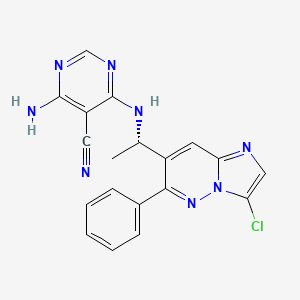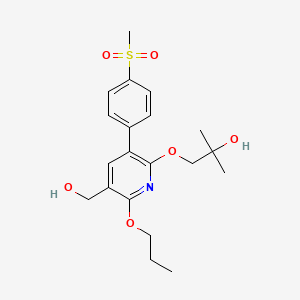
Cox-2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COX-2-IN-6 is a selective cyclooxygenase-2 inhibitor, which is a type of nonsteroidal anti-inflammatory drug. Cyclooxygenase-2 inhibitors target the cyclooxygenase-2 enzyme, responsible for inflammation and pain. These inhibitors are designed to reduce the risk of peptic ulceration, a common side effect of non-selective nonsteroidal anti-inflammatory drugs .
Preparation Methods
The synthesis of COX-2-IN-6 involves multiple steps. One common method includes the conversion of 5-hydroxy-2-methylpyridine to its acetyl derivative, followed by palladium-catalyzed α-arylation with 4-bromo- or 4-chlorophenyl methyl sulfone . This method is efficient and yields the desired compound in high purity.
Chemical Reactions Analysis
COX-2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
COX-2-IN-6 has numerous applications in scientific research:
Chemistry: Used as a model compound to study selective inhibition of enzymes.
Biology: Helps in understanding the role of cyclooxygenase-2 in various biological processes.
Medicine: Investigated for its potential in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals targeting inflammation and pain.
Mechanism of Action
COX-2-IN-6 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound binds to the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
COX-2-IN-6 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds target the same enzyme, this compound may offer unique binding properties and efficacy profiles . Similar compounds include:
Celecoxib: Known for its use in treating arthritis and pain.
Rofecoxib: Withdrawn from the market due to cardiovascular risks.
Etoricoxib: Used in Europe for its anti-inflammatory properties.
This compound stands out due to its specific binding affinity and potential lower risk of side effects compared to some other inhibitors .
Properties
Molecular Formula |
C20H27NO6S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)-3-(4-methylsulfonylphenyl)-6-propoxypyridin-2-yl]oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C20H27NO6S/c1-5-10-26-18-15(12-22)11-17(19(21-18)27-13-20(2,3)23)14-6-8-16(9-7-14)28(4,24)25/h6-9,11,22-23H,5,10,12-13H2,1-4H3 |
InChI Key |
MIGCLPHEGAEITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1CO)C2=CC=C(C=C2)S(=O)(=O)C)OCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)
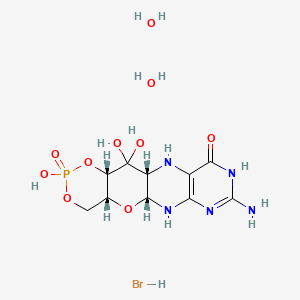
![1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione](/img/structure/B10823730.png)
![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)
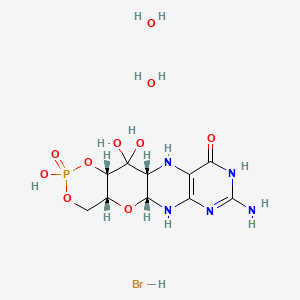
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)
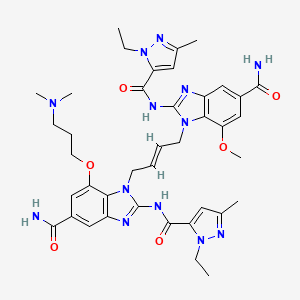
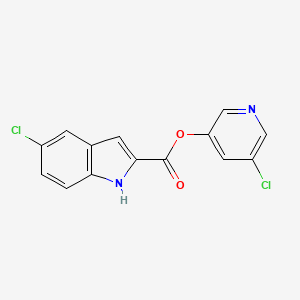

![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)
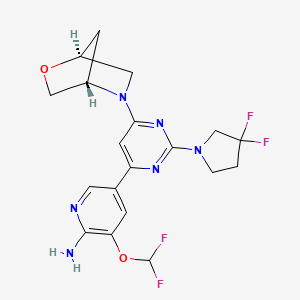
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)
